molecular formula C20H20N4O2 B6044150 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B6044150
M. Wt: 348.4 g/mol
InChI Key: HNLORBCILQMQDL-UHFFFAOYSA-N
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Description

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide, also known as NAPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NAPA belongs to a class of compounds known as pyrazolones, which have been shown to exhibit a variety of biological activities.

Mechanism of Action

The exact mechanism of action of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide may modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and cognitive function.
Biochemical and physiological effects:
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide has been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide for lab experiments is its high purity and stability. Additionally, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide has been shown to have a low toxicity profile and to be well-tolerated in animal models. However, one limitation of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide. One area of interest is the development of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide-based therapies for inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide and to identify potential molecular targets for its therapeutic effects. Finally, the development of more efficient synthesis methods for N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide may facilitate its use in large-scale production for clinical applications.

Synthesis Methods

The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide involves the reaction of 1-naphthylmethylamine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19(14-24-10-4-9-21-24)22-17-11-20(26)23(13-17)12-16-7-3-6-15-5-1-2-8-18(15)16/h1-10,17H,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLORBCILQMQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NC(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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